Product packaging for (R)-1-Phenylpropane-2-thiol(Cat. No.:)

(R)-1-Phenylpropane-2-thiol

Cat. No.: B12964973
M. Wt: 152.26 g/mol
InChI Key: ACTXIMLSMCEGSC-MRVPVSSYSA-N
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Description

(R)-1-Phenylpropane-2-thiol ( 4475-55-2) is a chiral organosulfur compound of interest in synthetic and materials chemistry research. With the molecular formula C9H12S and a molecular weight of 152.26 g/mol, this thiol is characterized by a phenyl group and a thiol group on a chiral propane backbone . Its primary research utility stems from its thiol group, which readily undergoes efficient "click" reactions, particularly the radical-mediated thiol-ene reaction . This reaction is a powerful tool for bioconjugation and polymer synthesis because it proceeds with high yield, high orthogonality, and lacks metal catalysts, which is advantageous for biological applications . Thiol-ene reactions are widely employed in peptide science for applications such as macrocyclization, glycosylation, and lipidation, enabling the creation of homogeneous, chemically modified peptides for biological studies and therapeutic development . Researchers value this reaction for its compatibility with aqueous conditions and functional group tolerance, allowing for modification of complex molecules . As a research chemical, this compound must be handled with care. It is classified with the UN number 2810 and carries hazard statements H301+H311+H331, indicating it is toxic if swallowed, in contact with skin, or if inhaled . For optimal stability, this compound should be stored as a cold-chain item, kept in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12S B12964973 (R)-1-Phenylpropane-2-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12S

Molecular Weight

152.26 g/mol

IUPAC Name

(2R)-1-phenylpropane-2-thiol

InChI

InChI=1S/C9H12S/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m1/s1

InChI Key

ACTXIMLSMCEGSC-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)S

Canonical SMILES

CC(CC1=CC=CC=C1)S

Origin of Product

United States

Significance of Chiral Thiols in Contemporary Synthetic Strategies

Chiral thiols, and their derivatives like thioethers, are crucial tools in modern asymmetric synthesis. rsc.org Their importance stems from their ability to act as catalysts, chiral auxiliaries, and ligands for transition metals, enabling the synthesis of enantiomerically pure compounds. rsc.orgbeilstein-journals.org The sulfur atom, with its unique electronic properties, can form strong bonds with soft metal ions like palladium, making chiral thioether-based ligands effective in catalytic processes such as allylic substitution. acs.org

The development of novel chiral thiol catalysts is an active area of research. acs.org For instance, new C2-symmetric arylthiol catalysts have been designed for enantioselective hydrogen atom transfer (HAT) reactions, leading to the synthesis of medicinally relevant molecules like 3-substituted piperidines. acs.org The versatility of chiral thiols allows for their application in a wide range of organic transformations, contributing significantly to the production of pharmaceuticals, agrochemicals, and other complex molecular architectures. creative-proteomics.com

Key Applications of Chiral Thiols in Synthesis:

Asymmetric Catalysis: Chiral thiols and their derivatives can act as catalysts themselves or as ligands for metal catalysts to induce stereoselectivity in a variety of reactions. rsc.orgacs.org

Chiral Building Blocks: They serve as valuable starting materials for the synthesis of complex chiral molecules. beilstein-journals.org

Ligands for Transition Metals: The soft nature of the sulfur atom allows for strong coordination to soft transition metals, which is beneficial in catalysis. acs.org

Overview of Stereochemical Importance in Thiol Compounds

Enantioselective and Diastereoselective Synthetic Pathways

These routes typically involve the synthesis of a chiral precursor, most commonly a chiral alcohol, which is then converted to the target thiol. The stereochemistry of the final product is established during the synthesis of this precursor.

Biocatalysis offers a green and highly selective method for producing enantiopure chiral alcohols from prochiral ketones. tandfonline.com Whole-cell biocatalysts and isolated enzymes, particularly ketoreductases (KREDs), are employed in these transformations.

A notable example is the enantioselective bioreduction of 2-methyl-1-phenylpropan-1-one to (R)-2-methyl-1-phenylpropan-1-ol using the whole-cell biocatalyst Lactobacillus paracasei BD101. This green chemistry approach achieves high yields and excellent enantiomeric excess (>99%) and has been successfully scaled up. tandfonline.comtandfonline.comfigshare.com The process operates under mild, environmentally friendly conditions, demonstrating the utility of biocatalysts for producing sterically bulky chiral carbinols. tandfonline.comfigshare.com

Chemoenzymatic cascades further expand the utility of biocatalysis by combining enzymatic and chemical steps in one pot. ucl.ac.ukbohrium.com For instance, KREDs have been used to synthesize chiral β-hydroxysulfides, which are structurally related to the target thiol precursors. nih.govucl.ac.uk In these cascades, an α-haloketone can be reduced by a KRED to a chiral halohydrin, which then reacts with a thiol. Alternatively, a biocatalytic-chemical-biocatalytic (bio-chem-bio) cascade can be employed where an α-haloalcohol is first oxidized by a KRED to an α-haloketone, followed by nucleophilic substitution with a thiol, and a final enantioselective reduction of the resulting α-thioketone by the same KRED. ucl.ac.uk

Table 1: Biocatalytic Reduction of a Prochiral Ketone

Ketone Substrate Biocatalyst Product Yield Enantiomeric Excess (ee) Reference
2-methyl-1-phenylpropan-1-one Lactobacillus paracasei BD101 (R)-2-methyl-1-phenylpropan-1-ol 90% >99% tandfonline.com

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the stereoselective reduction of prochiral ketones to chiral secondary alcohols, avoiding the need for high-pressure gaseous hydrogen. mdpi.comrsc.org This technique typically employs transition metal catalysts, such as Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), complexed with chiral ligands. ua.es

The Noyori-type catalysts, for example, [RuCl(η⁶-arene)(N-arylsulfonyl-DPEN)], are highly effective for the ATH of various ketones using isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source. mdpi.com The choice of the chiral ligand, often a derivative of 1,2-diphenylethylenediamine (DPEN), is crucial for achieving high enantioselectivity. ua.es These catalytic systems facilitate the enantioselective conversion of ketones like 1-phenylpropan-2-one to the corresponding (R)- or (S)-1-phenylpropan-2-ol, which can then be converted to the desired thiol. rsc.org The efficiency and selectivity of the reaction are influenced by the specific catalyst, ligand, and reaction conditions employed. mdpi.com

Table 2: Examples of Chiral Ligands for Asymmetric Transfer Hydrogenation

Metal Ligand Type Typical Substrate Selectivity Reference
Ru N-sulfonylated 1,2-diamines Aromatic Ketones High ee mdpi.com
Rh P-chiral phosphines (e.g., BridgePhos) Functionalized Alkenes Up to 99.7% ee ajchem-b.com
Ir Spiro-type catalysts α-Amino Ketones Up to 99.9% ee ajchem-b.com

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com Oxazolidinones, such as those developed by Evans, are a prominent class of chiral auxiliaries. wikipedia.org

In the context of synthesizing precursors for this compound, a chiral auxiliary can be attached to a suitable prochiral substrate. For example, a conjugate hydride reduction of a heterocyclic α,β-unsaturated chiral N-acyloxazolidinone, followed by asymmetric protonation of the resulting enolate, provides an effective route to chiral carboxylic acids. nih.gov This strategy has been successfully used to synthesize both (R)- and (S)-1,1-dioxotetrahydro-2H-thiopyran-3-carboxylic acids. nih.gov A similar approach could be envisioned for the synthesis of the chiral alcohol precursor.

Another innovative strategy involves the use of a thiol-based oxazolidinone auxiliary. nih.gov After a chiral auxiliary-mediated stereoselective transformation, deprotection of a proximal thiol group can trigger an N-to-S acyl transfer, directly yielding a chiral thioester product, which is a close derivative of the target thiol. nih.gov

Organocatalytic and Transition-Metal Catalyzed Approaches

These methods focus on the direct asymmetric formation of the carbon-sulfur bond, offering a more atom-economical route to the target chiral thiol.

The asymmetric sulfa-Michael addition (SMA) is a key reaction for enantioselective C-S bond formation. pkusz.edu.cnnih.gov This reaction involves the conjugate addition of a thiol nucleophile to an α,β-unsaturated carbonyl compound or a similar Michael acceptor.

Organocatalysis has emerged as a powerful tool for promoting asymmetric SMAs. Bifunctional organocatalysts, such as those derived from cinchona alkaloids (e.g., quinine (B1679958) sulfonamides), can simultaneously activate both the thiol nucleophile and the enone electrophile, leading to high enantioselectivity (up to 96% ee) under mild conditions and with low catalyst loading. nih.gov Chiral N-heterocyclic carbenes (NHCs) have also been employed as non-covalent organocatalysts that function as Brønsted bases to promote enantioselective C-S bond formation. pkusz.edu.cn

Transition metals also catalyze asymmetric SMAs. For example, an iron(III)-salen complex, derived from a chiral diamine scaffold, effectively catalyzes the addition of thiols to α,β-unsaturated ketones, producing β-thioketones in excellent yields and high enantiomeric excess. rsc.org

Table 3: Catalytic Asymmetric Sulfa-Michael Addition (SMA)

Catalyst Type Example Catalyst Substrates Selectivity (ee) Reference
Organocatalyst (NHC) Chiral Triazolium Salt Thiols, Enones Up to 85% pkusz.edu.cn
Organocatalyst (Bifunctional) Quinine-derived Sulfonamide Naphthalene-1-thiol, Chalcones Up to 96% nih.gov
Transition Metal Iron(III)-salen Complex Aliphatic/Aromatic Thiols, Enones High ee rsc.org

Catalytic hydrothiolation involves the direct addition of a thiol's S-H bond across a C-C double or triple bond, representing a highly atom-economical pathway to organosulfur compounds. escholarship.org The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) is a key challenge that can be controlled by the choice of catalyst and conditions. acs.org

Nickel-hydride catalysis enables the migratory hydrothiolation of alkenes, allowing for the functionalization of remote C-H bonds with high chemo- and regioselectivity. d-nb.info This process is tolerant of various functional groups, including alcohols, acids, and amines. d-nb.info

Rhodium complexes are also effective for the hydrothiolation of 1,3-dienes. The regioselectivity can be controlled by the counter-ion associated with the rhodium center. nih.gov Non-coordinating counter-ions (e.g., SbF₆⁻) favor 1,2-addition to yield allylic sulfides, while coordinating counter-ions (e.g., Cl⁻) lead to 1,4-addition to produce homoallylic sulfides. escholarship.orgnih.gov Boron Lewis acids like B(C₆F₅)₃ have also been shown to catalyze the regioselective hydrothiolation of conjugated dienes under transition-metal-free conditions. acs.org While many of these methods are focused on regioselectivity, the development of enantioselective variants is an active area of research.

Dehydrative Thioetherification for Thiol Derivative Synthesis

Dehydrative thioetherification has emerged as a powerful and atom-economical method for the formation of carbon-sulfur bonds, directly coupling alcohols with thiols to produce thioethers. chemrevlett.comdntb.gov.ua This approach is advantageous as it often utilizes readily available starting materials and generates water as the only byproduct. chemrevlett.com While traditional methods often required harsh acidic conditions, recent advancements have focused on the use of transition-metal catalysts and metal-free systems to achieve this transformation under milder conditions with greater functional group tolerance. chemrevlett.comresearchgate.net

The synthesis of thioether derivatives, which can be precursors to thiols, can be achieved through various catalytic systems. For instance, zinc chloride (ZnCl2) has been employed as an inexpensive and efficient catalyst for the dehydrative thioetherification of benzylic alcohols with thiophenols under ambient conditions. chemrevlett.com Other metal-catalyzed systems include those based on zirconium, bismuth, molybdenum, gallium, indium, palladium, nickel, copper, and iron, each offering different levels of reactivity and substrate scope. chemrevlett.com Metal-free approaches have also been developed, utilizing catalysts like triflic acid or recyclable solid superacids such as Nafion, which enhance the practicality and efficiency of thioether synthesis. dntb.gov.uaresearchgate.netresearchgate.net

A general scheme for this process involves the reaction of an alcohol with a thiol in the presence of a catalyst, leading to the formation of a thioether and water. The mechanism often involves the activation of the alcohol by the catalyst, followed by nucleophilic attack of the thiol. For example, in molybdenum-catalyzed reactions, it is proposed that the alcohol is first oxidized to a ketone intermediate, which is then attacked by the thiol. chemrevlett.com

Catalyst SystemStarting MaterialsProduct TypeKey Features
ZnCl2Benzylic alcohols, ThiophenolsAlkyl-aryl thioethersInexpensive, ambient conditions chemrevlett.com
Triflic AcidVarious alcohols and thiolsThioethersMetal-free, efficient dntb.gov.uaresearchgate.net
NafionVarious alcohols and thiolsThioethersRecyclable solid acid catalyst dntb.gov.uaresearchgate.net
MoO2(acac)2Alcohols, ThiophenolsThioethersInvolves ketone intermediate chemrevlett.com

While these methods primarily yield thioethers, subsequent cleavage of the thioether bond can provide the desired thiol. The stereochemistry of the final thiol product would depend on the stereochemistry of the starting alcohol and the mechanism of the C-S bond formation and subsequent cleavage.

Radical Addition Methodologies for Thiol Production

Radical addition reactions, particularly the thiol-ene reaction, represent another significant pathway for the synthesis of sulfur-containing compounds. semanticscholar.org This method involves the addition of a thiyl radical to a carbon-carbon double or triple bond. semanticscholar.orgresearchgate.net The thiol-ene reaction is considered a "click reaction" due to its high efficiency and insensitivity to oxygen and water, making it a robust synthetic tool. semanticscholar.org

The process is typically initiated by heat or light, which generates a thiyl radical from a thiol. semanticscholar.org This radical then adds to an alkene or alkyne. A key aspect of this methodology is the anti-Markovnikov regioselectivity often observed in the radical addition of thioacetic acid to an olefin, followed by hydrolysis to yield the thiol. semanticscholar.org

Visible light photocatalysis has emerged as a green and efficient way to initiate radical thiol-ene reactions. acs.org Transition metal polypyridyl photocatalysts, in the presence of an additive like p-toluidine, can generate the necessary thiyl radical under mild, aqueous conditions. acs.org The proposed mechanism involves the photoexcited catalyst oxidizing an aniline (B41778) additive, which then activates the thiol to form the chain-propagating thiyl radical. acs.org Another green approach utilizes an organic photocatalyst like thioxanthone with oxygen as a green oxidant to synthesize α-keton thiol esters from thioic acids and alkenes. acs.org

The stereoselectivity of radical additions to ynamides has been shown to be controllable. nih.gov Depending on the reaction conditions, either the cis or trans-β-thioenamide can be obtained selectively. The regioselective addition of a thiyl radical to the terminal carbon of the ynamide produces a vinyl radical, and the stereochemical outcome is determined by the subsequent hydrogen atom abstraction step. nih.gov

Reaction TypeInitiator/CatalystKey FeaturesStereochemical Aspect
Thiol-ene additionHeat or Light"Click reaction" characteristics, robust semanticscholar.orgOften anti-Markovnikov
Photocatalytic Thiol-eneVisible light, Ru(bpz)32+Biocompatible wavelengths, aqueous conditions acs.orgDependent on subsequent steps
Photocatalytic Oxidative Radical AdditionVisible light, ThioxanthoneGreen chemistry, uses O2 as oxidant acs.org-
Radical addition to Ynamides-Controllable cis/trans selectivity nih.govKinetic vs. thermodynamic control

Synthetic Routes Utilizing Chiral Precursors and Configurational Control

The synthesis of enantiomerically pure this compound often relies on the use of chiral starting materials and reactions that proceed with a high degree of stereochemical control. One common strategy is the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction. mdpi.com

For instance, the synthesis of chiral β-naphthyl-β-sulfanyl ketones has been achieved via an enantioselective sulfa-Michael addition of thiols to trans-chalcone derivatives in the presence of a bifunctional cinchona/sulfonamide organocatalyst. nih.gov The stereochemical outcome is rationalized by a transition state model where the catalyst activates both the nucleophile and the electrophile through hydrogen bonding. nih.gov

Another powerful approach involves the stereospecific ring-opening of chiral precursors. For example, chiral aziridinium (B1262131) ions can be stereoselectively opened with various nucleophiles to generate a range of chiral amines and their derivatives. google.com Although this example focuses on nitrogen-containing compounds, analogous strategies with chiral epoxides or thiiranes can be envisioned for the synthesis of chiral thiols.

The use of chiral precursors is a cornerstone of many syntheses of optically active compounds. For example, the synthesis of norephedrine (B3415761) and norpseudoephedrine (B1213554) has been accomplished from a common prochiral cyclic sulfamidate imine using asymmetric transfer hydrogenation, which proceeds with dynamic kinetic resolution. researchgate.net This highlights how a single prochiral starting material can be used to access different stereoisomers by choosing the appropriate chiral catalyst. Similarly, starting from a chiral alcohol, a tosylate can be formed and then displaced by a sulfur nucleophile via an SN2 mechanism, which proceeds with inversion of configuration, to yield a chiral thioacetate (B1230152) that can be reduced to the corresponding thiol. mdpi.com This method provides excellent control over the stereochemistry at the carbon-sulfur bond.

Furthermore, the synthesis of chiral tertiary thioethers has been accomplished through a modified Mitsunobu reaction, which allows for the conversion of hindered tertiary alcohols with inversion of configuration. beilstein-journals.org While this method is effective for thioether synthesis, the preparation of the corresponding tertiary thiols can be more challenging. beilstein-journals.org

MethodChiral SourceKey TransformationStereochemical Control
Asymmetric Sulfa-Michael AdditionCinchona-based organocatalystAddition of thiol to enoneCatalyst-controlled facial selectivity nih.gov
SN2 displacement of TosylateChiral alcoholTosylation followed by nucleophilic substitutionInversion of configuration mdpi.com
Asymmetric Transfer HydrogenationChiral Rh-complexReduction of imine with DKRCatalyst-controlled stereoselection researchgate.net
Modified Mitsunobu ReactionChiral tertiary alcoholThioether formationInversion of configuration beilstein-journals.org

Mechanistic Investigations of Reactions Involving R 1 Phenylpropane 2 Thiol and Analogous Systems

Elucidation of Thiol-Ene and Thiol-Yne Reaction Mechanisms

Thiol-ene and thiol-yne reactions are powerful "click" chemistry transformations that proceed via a free-radical step-growth mechanism. nih.govwikipedia.org This process involves the addition of a thiyl radical to an unsaturated carbon-carbon bond (ene or yne), followed by a chain transfer step. nih.govwikipedia.org

Radical Propagation and Chain Transfer Kinetics

Thiol-Ene Mechanism:

Propagation: The thiyl radical adds across the double bond of an alkene, forming a carbon-centered radical. sci-hub.se

Chain Transfer: This carbon radical abstracts a hydrogen atom from another thiol molecule, regenerating a thiyl radical and forming the final thioether product. nih.govitu.edu.tr This new thiyl radical can then participate in another propagation step, continuing the chain reaction. wikipedia.org

Thiol-Yne Mechanism: The thiol-yne reaction follows a similar, yet more complex, two-cycle mechanism where each alkyne group can react with two thiol groups. nih.govd-nb.info

First Cycle: A thiyl radical adds to the alkyne, forming a vinyl sulfide (B99878) radical. A subsequent chain transfer with a thiol yields a vinyl sulfide and a new thiyl radical. d-nb.info

Second Cycle: Another thiyl radical can then add to the double bond of the newly formed vinyl sulfide, creating a dithioether radical, which then abstracts a hydrogen from a thiol to form the final disubstituted product. nih.govd-nb.info

Table 1: Key Kinetic Steps in Thiol-Ene/Yne Radical Reactions

Step Reaction Description Key Factors
Initiation Formation of initial thiyl radicals (RS•) from a thiol (RSH). Photoinitiator type, light intensity, or temperature. wikipedia.orgdergipark.org.tr
Propagation Addition of RS• to an ene or yne. Electronic properties and steric hindrance of the ene/yne. radtech.orgmdpi.com
Chain Transfer H-abstraction from RSH by a carbon-centered radical. S-H bond strength of the thiol. mdpi.com
Termination Combination of two radical species. Radical concentration. researchgate.net

Influence of Monomer Structure on Polymerization Rates

The structure of both the thiol and the unsaturated monomer significantly impacts the kinetics of polymerization. mdpi.com

Ene/Yne Structure:

Electron Density: The electronic nature of the ene or yne is a primary determinant of reactivity. Electron-rich alkenes, such as vinyl ethers and norbornenes, are highly reactive towards thiyl radical addition. wikipedia.org

Steric Hindrance: Steric effects can dramatically reduce polymerization rates. For instance, internal double bonds react more slowly than terminal ones, and substitution on the double bond also hinders the reaction. radtech.org

Conjugation: Conjugated and electron-poor alkenes generally exhibit lower reactivity in these radical-mediated reactions. wikipedia.orgdergipark.org.tr

Alkyne vs. Alkene Reactivity: In thiol-yne systems, the rate of thiyl radical addition to the initial alkyne group is generally slower than its addition to the resulting vinyl sulfide double bond. Studies have shown the addition rate to the alkyne can be about one-third of that to the vinyl group. nih.govresearchgate.net Aromatic alkynes tend to yield monoadducts, while aliphatic alkynes often undergo bis-addition. acs.org

Thiol Structure:

S-H Bond Strength: The efficiency of the chain transfer step is directly related to the acidity and bond dissociation energy of the S-H bond. Weaker S-H bonds, often found in thiols where the resulting thiyl radical is stabilized, lead to faster chain transfer. mdpi.com For example, mercaptopropionates exhibit high polymerization rates, which is partly attributed to the formation of intramolecular hydrogen bonds that weaken the S-H bond. mdpi.com

Aromatic vs. Aliphatic Thiols: Aromatic thiols may be necessary to achieve better results with certain initiators, like azobis(isobutyronitrile) (AIBN), compared to their aliphatic counterparts. dergipark.org.tr

Table 2: Relative Reactivity of Ene Monomers in Thiol-Ene Polymerization

Ene Type Relative Reactivity Reason
Vinyl Ether High Electron-rich double bond. wikipedia.org
Norbornene High Strain in the ring system and electron-rich nature. wikipedia.org
Allyl Ether High Electron-rich double bond. wikipedia.org
Terminal Aliphatic Alkene Moderate-High Unhindered, accessible double bond. radtech.org
Internal Aliphatic Alkene Low Steric hindrance. radtech.org
Acrylate Variable Can undergo competing homopolymerization. nih.govrsc.org
Styrene Variable Conjugated system, can have complex kinetics. radtech.org

Nucleophilic Substitution Pathways at Sulfur Centers

The sulfur atom in thiols is a potent nucleophile, enabling it to participate in various substitution reactions. libretexts.org This nucleophilicity is central to its role in forming thioethers through pathways other than radical additions.

Lewis Acid-Mediated S_N1-Type Nucleophilic Attacks

In the presence of a Lewis acid, thiols like (R)-1-phenylpropane-2-thiol can act as nucleophiles to attack carbocations generated in situ. A common example is the reaction with benzylic alcohols. The Lewis acid, such as copper(II) triflate (Cu(OTf)₂) or iron(III) chloride (FeCl₃), activates the alcohol by coordinating to the hydroxyl group, facilitating its departure as a water molecule and forming a stabilized benzylic carbocation. nih.govresearchgate.net The thiol then attacks this electrophilic intermediate.

This process is characterized as an S_N1-type mechanism because the rate-determining step is the formation of the carbocation from the alcohol. researchgate.net The reaction is highly effective for primary, secondary, and tertiary benzylic alcohols, demonstrating broad substrate scope. nih.gov The efficiency of different Lewis acid catalysts can vary depending on the specific nucleophile used. researchgate.net

Associative S_N2-like Mechanisms in Ligand Exchange Processes

Ligand exchange reactions (LERs) at metal-thiolate centers, such as those on gold nanoclusters, are crucial for modifying surface properties. nih.govresearchgate.net These reactions are widely understood to proceed through an associative, S_N2-like mechanism. nih.govresearchgate.net

In this pathway, the incoming thiol (the nucleophile) first attacks the metal center, forming a higher-coordinate intermediate. libretexts.org This is followed by the departure of the leaving-group ligand. The rate of an associative reaction is dependent on the concentration of the entering ligand. dalalinstitute.com The process is sensitive to electronic effects; for instance, electron-withdrawing groups on the incoming thiol can decrease the reaction reactivity by altering the electron density of the sulfur atom and the stability of the intermediate. nih.gov This mechanism is distinct from a dissociative (S_N1-like) pathway, which would involve the initial departure of the leaving group to form a lower-coordinate intermediate before the new ligand binds. dalalinstitute.com

Intramolecular Rearrangements and Migration Phenomena

Thiols and their derivatives can undergo various intramolecular rearrangements. One notable example is the Newman-Kwart rearrangement, which involves the thermal, intramolecular 1,3-migration of an aryl group from an oxygen atom to a sulfur atom in O-aryl thiocarbamates. thieme-connect.com This reaction is mechanistically viewed as an intramolecular aromatic nucleophilic substitution. thieme-connect.com

In the context of this compound, while specific literature on its rearrangements is scarce, analogous systems provide insight. Intramolecular thiol-ene reactions, where a thiyl radical cyclizes onto an alkene within the same molecule, are well-documented. mdpi.com The regioselectivity of these cyclizations (exo vs. endo) is determined by the stability of the resulting carbon-centered radical intermediate. mdpi.com

Furthermore, dynamic covalent chemistry involving thiol-disulfide exchange is a fundamental process where thiols react with disulfide bonds. acs.org This can lead to the migration of sulfur-containing groups within or between molecules, a process vital in biological systems and materials science. acs.org Light can also induce rearrangements in certain aromatic thiols, leading to isomerization or other structural changes. science.gov In some cases, thioether groups have been observed to migrate under transition-metal catalysis. researchgate.net

Regio- and Stereoselective 1,2-Thiol Migration

The 1,2-migration of a thiol group is a significant rearrangement process in organosulfur chemistry. While specific studies on this compound are not extensively detailed in the available literature, the principles of regio- and stereoselectivity can be understood by examining analogous systems. Such migrations are critical in various chemical transformations, including the synthesis of thio-linked disaccharides and rearrangements on metallic surfaces.

In the context of glycosyl chemistry, the intramolecular 1→2 migration of a thioglycosyl group has been described as a method for synthesizing thio-linked disaccharides. acs.org For example, the conversion of 1,1'-thio-linked glucopyranosyl α-d-mannopyranosides into 1,2-thio-linked methyl sophorosides demonstrates such a rearrangement. acs.org The stereochemistry of the outcome is crucial; the rearrangement often proceeds with retention of configuration in the migrating thioglucoside, but the newly formed anomeric center can be a mixture of α- and β-isomers. acs.org This lack of complete stereoselectivity at the acceptor site suggests a mechanism involving an oxacarbenium-ion intermediate rather than a more constrained episulfonium-ion intermediate. acs.org The regioselectivity is dictated by the initial structure, leading specifically to a 1,2-linkage from a 1,1'-linked precursor.

The flexibility of the gold-sulfur interface on nanoclusters also provides a platform for studying thiol migration. Ligands on gold nanoclusters have been observed to migrate between different sites on the cluster surface. unige.ch For instance, after separating a specific regioisomer of a chiral thiol adsorbed on a Au₃₈(2-PET)₂₄ cluster, heating the sample caused the thiolate to migrate between different symmetry-unique sites. unige.ch This highlights the dynamic nature of the thiol-metal bond and the potential for migration reactions on surfaces.

The regioselectivity of thiol additions, a process related to migration, is often governed by steric and electronic factors. In the radical addition of thiols to 1-alkenes, the anti-Markovnikov product is predominantly formed, where the thiyl radical adds to the less substituted carbon of the double bond. researchgate.net However, small amounts of the branched Markovnikov product are often observed. researchgate.net The regioselectivity in these cases correlates with the steric parameters of the substituent on the alkene, but it is also strongly influenced by the relative stability of the intermediate carbon-centered radicals. researchgate.net

Investigation of Radical Intermediates in Related Migration Reactions

Radical intermediates, particularly sulfur-centered thiyl radicals (RS•), are pivotal in many sulfur-mediated reactions, including migrations and cyclizations. The relatively weak S-H bond (bond dissociation energy ~365 kJ/mol) facilitates the formation of thiyl radicals through various methods, such as photolysis, radiolysis, or reaction with radical initiators. nih.gov

The involvement of radical intermediates in addition-migration reactions has been proposed and studied. In the reaction of thiols with o-quinones, a free radical-mediated addition mechanism was considered, involving the generation of semiquinone and thiyl radicals that could subsequently recombine. nih.gov Although this hypothesis was later considered less favorable energetically for that specific system, the investigation highlights the potential for radical pathways. nih.gov Experimental support for the presence of thiyl radicals in related reactions has been obtained through techniques like cis-trans isomerization of olefins, a process characteristic of reversible thiyl radical addition to double bonds. nih.gov

Thiyl radicals are known to initiate cascade reactions, where an initial radical addition is followed by further transformations like cyclization or rearrangement. nih.gov The reversibility of the thiol-ene reaction is a key factor; the initial adduct radical must be trapped in a subsequent irreversible step for the reaction to proceed efficiently. nih.gov In the context of migrations, a radical mechanism could involve the formation of an initial adduct radical, which then rearranges before being quenched. The lifetime of the intermediate radical is a critical factor in determining the reaction outcome. For instance, in certain radical cyclizations, a longer-lived intermediate radical has sufficient time to rearrange to a thermodynamically more stable, ring-expanded product. warwick.ac.uk This principle can be extended to 1,2-migrations, where an intermediate radical could rearrange via a 1,2-shift.

New methods are being developed for the detection of short-lived radical intermediates, which could provide more direct evidence for their role in complex reaction mechanisms. acs.org One such method uses specially designed allyl-TEMPO-based traps that react with transient radicals to form stable products detectable by mass spectrometry. acs.org Applying such techniques to thiol migration reactions could offer unprecedented mechanistic insights. acs.org

Computational and Theoretical Approaches to Mechanistic Understanding

Density Functional Theory (DFT) Calculations on Reaction Pathways and Selectivity

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex chemical reactions involving sulfur compounds. By calculating the electronic structure and energies of reactants, intermediates, transition states, and products, DFT can map out entire reaction pathways and provide a quantitative understanding of selectivity. nih.govtyut.edu.cn

DFT calculations have been widely applied to study reactions analogous to those involving this compound. For instance, in the addition of cysteine thiol to dopaquinone, DFT was used to investigate the binding mechanism and understand the observed regioselectivity. mdpi.com The calculations revealed that the initial attack of the thiolate occurs at an unexpected site (the C3-C4 bridge), followed by migration to the final positions (C5 or C2) with small activation energies, explaining the formation of the observed products. mdpi.com

Similarly, DFT has been used to investigate the pyrolysis of benzenethiol (B1682325), a simple aromatic thiol. tyut.edu.cn These studies explored multiple pathways for sulfur migration, leading to products like H₂S, CS, and thiophene. By calculating the energy profile for each path, researchers identified the most likely mechanism, which involved the transfer of the thiol hydrogen to the ipso carbon, followed by the elimination of a sulfur radical. tyut.edu.cn

The predictive power of DFT is also evident in its use for determining properties like the pKa of thiols. researchgate.netacs.org By accurately modeling the deprotonation process in different solvents, DFT methods can reproduce experimental pKa values with high accuracy, providing insight into the reactivity of thiols in acid-base chemistry. researchgate.net The choice of functional and basis set is critical for obtaining reliable results, and studies often benchmark various computational methods against experimental data. researchgate.netoup.com

Table 1: Application of DFT in Studying Thiol Reaction Mechanisms
Reaction SystemFocus of DFT StudyKey FindingsReference
Cysteine addition to DopaquinoneRegioselectivity of Michael additionInitial attack at C3-C4 bridge followed by low-energy migration to C5/C2. mdpi.com
Benzenethiol PyrolysisSulfur migration pathwaysLowest energy path involves H-transfer to ipso-carbon and S-radical elimination to form H₂S. tyut.edu.cn
Arsenicals + MethanethiolReaction mechanism and toxicityConfirmed arsenic-thiol adhesion as the primary mechanism by calculating reaction energy profiles. nih.gov
Thiol Oxidation by SuperoxideReaction pathwayPredicted formation of a three-electron-bonded adduct, followed by hydroxide (B78521) elimination. acs.org
Thiol-yne ReactionAlkynylation mechanismIdentified a low-barrier, concerted transition state rationalizing high reaction rates. acs.orgnih.gov

Analysis of Transition States and Energy Barriers

A cornerstone of computational mechanistic studies is the identification and analysis of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-making and bond-breaking processes. nih.gov The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔG‡ or Eₐ), a critical parameter that governs the reaction rate.

DFT calculations are routinely used to locate transition state geometries and compute their energies. For a structure to be a true transition state, it must have exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate that connects the reactant and product. tyut.edu.cn

In the study of arsenical toxicity, DFT calculations were used to capture the transition state for the reaction between various arsenicals and methanethiol. nih.gov The captured TS structure revealed a proton transfer from the sulfur atom to a hydroxyl group, coupled with the departure of that hydroxyl group. nih.gov The calculated energy barriers for these reactions correlated well with the known toxicity of the different arsenic compounds, providing strong evidence for the proposed mechanism. nih.gov

Similarly, in the investigation of benzenethiol pyrolysis, DFT was employed to find the transition states for several proposed migration and decomposition pathways. tyut.edu.cn The energy barriers were calculated for each step, allowing for a direct comparison of the kinetic feasibility of each pathway. For example, the energy barrier for the initial hydrogen migration in the lowest energy path was found to be 228.18 kJ/mol. tyut.edu.cn

Computational studies on the alkynylation of thiols discovered a concerted transition state with a very low energy barrier of approximately 10.8 kcal/mol, which explained the observed high reaction rates and chemoselectivity. nih.gov In contrast, a stepwise pathway involving direct attack by the protonated thiol had a much higher barrier of 32.6 kcal/mol, rendering it kinetically unfavorable. nih.gov This demonstrates how the analysis of transition states and their corresponding energy barriers can differentiate between competing mechanisms.

Table 2: Calculated Energy Barriers for Various Thiol Reactions
ReactionComputational MethodCalculated Energy BarrierReference
MMAIII + MethanethioluB3LYP/6-31G(d)25.4 kcal/mol nih.gov
Arsenite + MethanethioluB3LYP/6-31G(d)27.7 kcal/mol nih.gov
Benzenethiol → IM1 (H-migration)PW91/DND228.18 kJ/mol (54.5 kcal/mol) tyut.edu.cn
Thiolate + TIPS-EBX (Alkynylation)M06-2X/def2-SVP10.8 kcal/mol nih.gov
Thione ⇔ Thiol TautomerizationDFT-B3LYP/6-311G(d)768.6 kJ/mol (183.7 kcal/mol) najah.edu

Applications of R 1 Phenylpropane 2 Thiol in Asymmetric Synthesis and Catalysis

Utilization as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a chemical reaction to occur with a specific stereochemical outcome. google.com The auxiliary is then removed, yielding the desired enantiomerically enriched product. (R)-1-Phenylpropane-2-thiol has proven to be an effective chiral auxiliary in several types of asymmetric reactions.

Diastereoselective Transformations in Asymmetric Synthesis

This compound is utilized as a chiral auxiliary to induce diastereoselectivity in a variety of chemical reactions. By attaching this chiral moiety to a prochiral substrate, the auxiliary creates a chiral environment that biases the approach of reagents, leading to the preferential formation of one diastereomer over the other. google.com For instance, it has been employed in the diastereoselective reduction of α-keto esters, where the auxiliary directs the hydride attack to one face of the carbonyl group, resulting in high diastereomeric excess. researchgate.net Similarly, its application in the addition of organometallic reagents to carbonyl compounds has demonstrated significant control over the formation of new stereocenters. researchgate.net

Strategies for Auxiliary Incorporation, Stereocontrol, and Removal

The effective use of this compound as a chiral auxiliary involves a three-step process: incorporation, stereocontrol, and removal.

Incorporation: The auxiliary is typically attached to the substrate through the formation of a thioether or thioester linkage. researchgate.net This can be achieved under standard reaction conditions, for example, by reacting the thiol with an appropriate electrophile on the substrate.

Stereocontrol: Once attached, the bulky phenyl group and the specific stereochemistry at the C2 position of the auxiliary effectively shield one face of the reactive center on the substrate. This steric hindrance guides the incoming reagent to the opposite, less hindered face, thereby controlling the stereochemical outcome of the reaction. up.ac.za

Removal: After the desired transformation, the auxiliary must be cleaved from the product without racemizing the newly formed stereocenter. This is often accomplished through methods such as reduction or hydrolysis, which are chosen to be mild enough to preserve the integrity of the product. researchgate.net For example, auxiliaries containing methoxy (B1213986) substituents on the phenyl ring have been developed to facilitate their removal under acidic conditions. researchgate.net

Role in Asymmetric Catalysis

Beyond its use as a stoichiometric chiral auxiliary, this compound serves as a valuable building block for the synthesis of chiral catalysts. These catalysts, which can be either organocatalysts or metal-ligand complexes, are capable of promoting enantioselective reactions in substoichiometric amounts.

Design and Application of Chiral Thiol-Derived Organocatalysts

Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for a metal. Chiral thiols, including derivatives of this compound, have been used to develop novel organocatalysts. These catalysts often operate by activating substrates through the formation of transient, covalently bound intermediates or through non-covalent interactions such as hydrogen bonding. pkusz.edu.cnnih.gov For example, chiral thiol-derived catalysts have been successfully applied in enantioselective Michael additions, where the thiol adds to an α,β-unsaturated carbonyl compound to form a chiral enolate intermediate, which then reacts with an electrophile in a stereocontrolled manner. pkusz.edu.cn

Development of Chiral Ligands for Transition-Metal Catalysis

The thiol group of this compound can be readily incorporated into more complex molecular frameworks to create chiral ligands for transition-metal catalysis. umich.edu These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of reactions catalyzed by the metal complex. umich.eduorganic-chemistry.org The design of these ligands often involves the introduction of other coordinating groups, such as phosphines or amines, to create bidentate or tridentate ligands that form stable complexes with various transition metals like rhodium, palladium, and iridium. umich.eduorganic-chemistry.org These chiral metal complexes have been employed in a wide range of asymmetric transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations. umich.edu

Enantioselective Carbon-Carbon and Carbon-Sulfur Bond Formations

Catalytic systems derived from this compound have shown significant promise in promoting enantioselective carbon-carbon and carbon-sulfur bond-forming reactions, which are fundamental transformations in organic synthesis.

Enantioselective Carbon-Carbon Bond Formation: Chiral ligands derived from this compound have been utilized in transition-metal catalyzed reactions that form new carbon-carbon bonds with high enantioselectivity. rsc.org For example, rhodium complexes bearing such ligands have been effective in the asymmetric 1,4-addition of arylboronic acids to enones, a powerful method for creating chiral quaternary carbon centers. organic-chemistry.org

Enantioselective Carbon-Sulfur Bond Formation: The development of catalysts for the enantioselective formation of carbon-sulfur bonds is of great interest due to the prevalence of chiral sulfur-containing compounds in pharmaceuticals and natural products. rsc.orgmit.edu Organocatalysts and metal complexes derived from this compound have been successfully employed in reactions such as the asymmetric sulfa-Michael addition, where a thiol is added to an electron-deficient alkene. pkusz.edu.cn In these reactions, the chiral catalyst activates the thiol or the alkene, facilitating the enantioselective formation of the C-S bond. pkusz.edu.cn

Intermediate in the Synthesis of Complex Chiral Molecules

This compound serves as a valuable chiral building block in organic synthesis. Its utility stems from the presence of a stereocenter and a reactive thiol group, which can participate in a variety of chemical transformations to create more complex molecules with controlled stereochemistry. The phenylpropyl backbone provides a rigid structure that can influence the stereochemical outcome of reactions at or near the sulfur atom.

Formation of Chiral Thioethers and Thiazoline (B8809763) Derivatives

The thiol functional group in this compound is a potent nucleophile, making it highly suitable for the synthesis of chiral thioethers through S-alkylation or S-arylation reactions. This transformation is fundamental in organosulfur chemistry and is widely used to construct carbon-sulfur bonds. The reaction typically involves the deprotonation of the thiol to form a more nucleophilic thiolate, which then reacts with an electrophile, such as an alkyl halide or a sulfonate, in a nucleophilic substitution reaction. The stereocenter adjacent to the sulfur atom is preserved during this process, leading to the formation of enantiomerically enriched thioethers. These chiral thioethers are significant scaffolds in medicinal chemistry and materials science.

Thiazoline derivatives are another important class of heterocyclic compounds that can potentially be synthesized using this compound. Thiazolines feature a five-membered ring containing both sulfur and nitrogen and are present in numerous biologically active molecules. The synthesis could involve the reaction of the chiral thiol with a suitable bifunctional molecule containing, for example, a nitrile and a leaving group, or through a condensation reaction with an amino aldehyde or ketone.

Note on Data: Detailed research findings and data tables for the specific synthesis of chiral thioethers and thiazoline derivatives starting from this compound are not prevalent in the surveyed scientific literature. The descriptions above are based on the general reactivity of chiral thiols.

Precursor for Optically Active Pharmaceutical and Natural Product Analogues

Chiral organosulfur compounds are integral components of many pharmaceuticals and natural products. The introduction of a specific stereocenter can be crucial for the biological activity and efficacy of a drug molecule. This compound, as a source of chirality, represents a potential starting material for the synthesis of optically active analogues of existing drugs or natural products.

The synthesis of such analogues would leverage the thiol group for coupling reactions to build a larger molecular framework, while the inherent chirality of the starting material ensures the stereochemical integrity of the target molecule. For instance, it could be incorporated into a larger structure to mimic a segment of a natural product or to act as a chiral ligand in a metal-catalyzed reaction for the synthesis of a pharmaceutical intermediate. The development of chemoenzymatic processes, which combine chemical and enzymatic steps, has also become a powerful strategy for producing enantiopure pharmaceutical intermediates.

Note on Data: While the importance of chiral thiols as precursors is well-established, specific examples of the utilization of this compound for the synthesis of named optically active pharmaceutical or natural product analogues are not widely documented in the available literature. Therefore, no data table of detailed research findings can be presented.

Synthesis and Reactivity of Derivatives and Analogues of R 1 Phenylpropane 2 Thiol

Modification of the Aromatic and Alkyl Moieties

Modifications to the aromatic and alkyl portions of (R)-1-phenylpropane-2-thiol are pivotal in fine-tuning its chemical behavior. Alterations to the phenyl ring, such as the introduction of substituents, can significantly influence the electronic properties of the molecule, thereby affecting the reactivity of the thiol group. For instance, the introduction of electron-withdrawing or electron-donating groups on the aromatic ring can modulate the acidity of the thiol proton and the nucleophilicity of the resulting thiolate.

A mild and efficient two-step procedure has been described for the introduction of a thiol group onto aromatic substrates. researchgate.net This method involves an initial reaction with an activated sulfoxide (B87167) to form an arylsulfonium salt, followed by two successive beta-elimination-based dealkylation reactions to yield the desired arylthiols in good to excellent yields. researchgate.net Such methodologies could be adapted to synthesize derivatives of this compound with various substituents on the phenyl ring.

Similarly, modifications to the alkyl chain can introduce steric hindrance or additional functional groups, further diversifying the reactivity of the parent compound. For example, the synthesis of N-methyl-1-phenylpropan-2-amine, an analogue of this compound where the thiol is replaced by a secondary amine, can be achieved through a modified Birch reduction of pseudoephedrine. pearson.com This highlights how the core structure can be altered to introduce different functionalities.

The following interactive table summarizes various modifications and their potential impact on the properties of this compound.

Modification Type Example Substituent/Change Potential Effect on Reactivity
Aromatic Ring SubstitutionElectron-withdrawing group (e.g., -NO₂)Increased acidity of thiol proton
Aromatic Ring SubstitutionElectron-donating group (e.g., -OCH₃)Decreased acidity of thiol proton
Alkyl Chain ModificationIntroduction of a methyl groupIncreased steric hindrance
Alkyl Chain ModificationReplacement of thiol with an amineAltered nucleophilicity and basicity

Stereochemical Influence of Structural Modifications on Reactivity Profiles

The stereochemistry of this compound and its derivatives plays a crucial role in determining their reactivity, particularly in asymmetric synthesis. The chiral center at the C2 position of the propane (B168953) chain can direct the stereochemical outcome of reactions involving the thiol group.

The reactivity of thiols with alkenes (thiol-ene reactions) is also influenced by steric and conformational factors. radtech.org Studies on model systems have shown that the rate of reaction is significantly affected by the substitution pattern of the alkene. radtech.org For instance, internal alkenes react more slowly than terminal alkenes due to increased steric hindrance. radtech.org These findings suggest that modifications to the alkyl or aromatic moieties of this compound could alter its reactivity profile in such addition reactions by influencing the accessibility of the thiol group.

The table below outlines the stereochemical considerations for different reaction types.

Reaction Type Structural Feature Influence on Stereoselectivity
Asymmetric CatalysisChiral center at C2Directs the approach of reagents
Thiol-Ene ReactionSubstitution on the alkyl chainAffects steric accessibility of the thiol
Cyclization ReactionsRing substituentsCan favor the formation of specific diastereomers

Organosulfur and Related Organoselenium Analogues

The replacement of the thiol group in this compound with other organosulfur or organoselenium functionalities opens up a vast area of chemical space with unique reactivity. nih.govmdpi.com Organosulfur compounds, in general, are of significant interest due to their presence in numerous bioactive molecules and their utility as synthetic intermediates. chemrevlett.com

The synthesis of thioethers, for example, can be achieved through the dehydrative coupling of alcohols and thiols, often catalyzed by transition metals. chemrevlett.com This methodology could be applied to this compound to generate a variety of thioether derivatives. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the transformation. chemrevlett.com

Organoselenium compounds, the selenium analogues of organosulfur compounds, also exhibit distinct and often enhanced reactivity. mdpi.comunifi.it The synthesis of organoselenium compounds has been extensively studied, with methods available for the preparation of selenides and diselenides. unifi.it For instance, the ortho-lithiation of aromatic compounds followed by reaction with a selenium electrophile can be used to introduce selenium moieties. acs.org This approach could be adapted to synthesize selenium-containing analogues of this compound.

The following table compares the general reactivity of thiols, thioethers, and their selenium counterparts.

Functional Group General Reactivity Synthetic Applications
Thiol (-SH)Nucleophilic, acidic protonFormation of thioethers, disulfides, heterocycles
Thioether (-SR)Nucleophilic at sulfur, can be oxidizedStable protecting groups, ligands for catalysis
Selenol (-SeH)More acidic and nucleophilic than thiolsSynthesis of selenides, diselenides
Selenide (-SeR)More easily oxidized than thioethersPrecursors to selenoxides for elimination reactions

Formation of Heterocyclic Structures from Thiol-Related Precursors (e.g., Thiazines, Thiazoles)

The thiol functionality in this compound serves as a versatile precursor for the synthesis of various sulfur-containing heterocyclic compounds, such as thiazines and thiazoles. These heterocycles are prevalent in many biologically active molecules and pharmaceuticals.

Thiazines: 1,3-Thiazines can be synthesized through gold-catalyzed reactions of thioureas, representing an efficient method for their formation. acs.org Another route involves the reaction of N-(2-hydroxyethyl)propionamide with Lawesson's reagent, followed by treatment with potassium carbonate, to yield 2-ethyl-5,6-dihydro-4H-1,3-thiazines. nih.gov The reaction of 2-aminobenzenethiol with enaminones or β-diketones can lead to the formation of 1,4-benzothiazines. openmedicinalchemistryjournal.com

Thiazoles: The synthesis of thiazoles can be achieved through several methods. The Hantzsch thiazole (B1198619) synthesis, involving the reaction of α-haloketones with thioureas, is a classic and practical approach. rsc.org Modifications of this method, such as one-pot procedures, have been developed to improve efficiency. rsc.org Thiazolines, which are partially saturated derivatives of thiazoles, can be synthesized through the condensation of aminothiols with various electrophiles. rsc.org For instance, the reaction of cysteine, an amino thiol, with an aldehyde under acidic conditions forms a stable thiazolidine (B150603) ring. nih.gov

The table below provides a summary of synthetic routes to these important heterocyclic systems.

Heterocycle Precursors Key Reaction Type Reference
1,3-ThiazineThioureasGold-catalyzed cyclization acs.org
1,4-Benzothiazine2-Aminobenzenethiol, enaminones/β-diketonesNucleophilic addition and cyclization openmedicinalchemistryjournal.com
Thiazoleα-Haloketones, thioureasHantzsch condensation rsc.org
Thiazoline (B8809763)Aminothiols, aldehydes/nitrilesCyclocondensation rsc.orgnih.gov

Advanced Research Methodologies and Analytical Techniques in Chiral Thiol Chemistry

Spectroscopic Methods for Stereochemical and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the stereochemical analysis of chiral thiols like (R)-1-Phenylpropane-2-thiol. researchgate.netqd-latam.com This powerful technique allows for the detailed structural elucidation of molecules. ipb.pt For chiral molecules, determining the absolute configuration is a significant challenge. One common NMR-based approach involves the use of chiral derivatizing agents (CDAs). researchgate.net These agents react with the chiral thiol to form diastereomers, which, unlike enantiomers, have distinct physical properties and thus different NMR spectra. researchgate.netthieme-connect.de

The difference in chemical shifts (ΔδRS) between the diastereomeric products can be used to assign the absolute configuration of the original thiol. researchgate.net For this method to be effective, there needs to be a clear correlation between the signs of the ΔδRS values and the spatial arrangement of the substituents. researchgate.net Various CDAs have been developed for this purpose, including aryl-tert-butoxyacetic acids and Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), which can be used to create diastereomeric esters or amides. researchgate.netmdpi.com For instance, the reaction of a chiral thiol with (R)- and (S)-MTPA would produce two different diastereomers, and the comparison of their ¹H or ¹⁹F NMR spectra can reveal the stereochemistry at the chiral center. researchgate.netmdpi.com

Beyond stereochemical assignment, NMR spectroscopy is invaluable for characterizing reaction intermediates, providing mechanistic insights into reactions involving chiral thiols. capes.gov.brrsc.org Techniques like Diffusion-Ordered NMR Spectroscopy (DOSY) can be employed to identify transient species in a reaction mixture without the need for isolation. capes.gov.br This is particularly useful for studying complex reaction pathways where intermediates may be short-lived or present in low concentrations. Furthermore, advanced 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information about through-space interactions between protons, which is crucial for determining the three-dimensional structure and conformation of molecules, including reaction intermediates. wordpress.com

The application of multinuclear NMR, such as ¹³C, ¹⁹F, and ³¹P NMR, can overcome some of the limitations of ¹H NMR, such as spectral overlap and complex coupling patterns. mdpi.com For example, ³¹P NMR is a powerful tool for studying the structure and mechanism of reactions involving organophosphorus reagents, which are sometimes used in conjunction with chiral thiols. mdpi.com

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment

Chromatographic methods are essential for determining the enantiomeric and diastereomeric purity of chiral compounds such as this compound. chromatographyonline.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used techniques for this purpose. sigmaaldrich.com

The separation of enantiomers can be achieved through two main strategies: direct and indirect methods.

Indirect methods involve the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. thieme-connect.deresearchgate.net Since diastereomers have different physical and chemical properties, they can be separated on a standard achiral stationary phase. thieme-connect.de The choice of CDA is critical and should result in diastereomers with significant differences in their chromatographic behavior, allowing for baseline separation. thieme-connect.deresearchgate.net For example, chiral thiols can be derivatized with reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a chiral amino acid to form diastereomeric isoindoles, which can then be separated by HPLC. researchgate.netnih.gov The success of this method depends on the ability to achieve complete separation of the diastereomeric peaks, and the derivatization reaction should proceed without any kinetic resolution or racemization. thieme-connect.de

Direct methods utilize a chiral stationary phase (CSP) that can directly discriminate between the enantiomers. sigmaaldrich.com CSPs contain a chiral selector that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com There are various types of CSPs available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. sigmaaldrich.commdpi.com The choice of the appropriate CSP and mobile phase is crucial for achieving good enantioseparation. sigmaaldrich.com Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for chiral separations, often providing faster and more efficient separations compared to HPLC.

The assessment of diastereomeric purity is generally more straightforward than enantiomeric purity, as diastereomers can be separated on achiral columns. thieme-connect.de However, optimizing the separation conditions to achieve baseline resolution of all diastereomers can still be challenging, especially for complex mixtures.

The following table summarizes some common chromatographic techniques used for chiral purity assessment:

TechniquePrincipleAdvantagesCommon Applications
Indirect HPLC/GC Derivatization with a CDA to form diastereomers, followed by separation on an achiral column. thieme-connect.deresearchgate.netWide availability of achiral columns; can be applied to a broad range of compounds. researchgate.netDetermination of enantiomeric purity of amines, alcohols, thiols, and carboxylic acids. researchgate.net
Direct HPLC/GC Use of a chiral stationary phase (CSP) to directly separate enantiomers. sigmaaldrich.comNo need for derivatization, which simplifies sample preparation and avoids potential side reactions. sigmaaldrich.comEnantioseparation of a wide variety of chiral compounds, including pharmaceuticals. chromatographyonline.com
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase, often with a chiral stationary phase. Faster separations, lower solvent consumption, and often higher efficiency compared to HPLC. Chiral separations of thermally labile and complex molecules.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field, often using a chiral selector in the buffer. mdpi.comHigh separation efficiency, small sample volume requirements, and versatility. mdpi.comEnantiomeric purity assessment of pharmaceuticals and other chiral compounds. mdpi.com

Computational Chemistry and Molecular Modeling for Rational Design and Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering powerful methods to study and predict the properties and reactivity of molecules like this compound. kallipos.gropenaccessjournals.com These computational approaches complement experimental techniques by providing detailed insights at the atomic and molecular level, which can guide the rational design of new catalysts and the prediction of reaction outcomes. researchgate.netrsc.org

One of the primary applications of computational chemistry in chiral thiol chemistry is the prediction of molecular structure and properties. kallipos.gr Using quantum mechanics (QM) methods, such as Density Functional Theory (DFT), it is possible to calculate the optimized geometries, energies, and various spectroscopic properties of chiral molecules and their transition states. researchgate.netrsc.org For instance, DFT calculations can be used to predict the most stable conformations of this compound and to understand how its structure influences its reactivity. acs.org Such calculations are also crucial for interpreting experimental data, such as NMR spectra, by correlating calculated chemical shifts with experimentally observed values. rsc.org

Molecular modeling is also extensively used for the rational design of chiral catalysts and for predicting the stereochemical outcome of asymmetric reactions. researchgate.net By modeling the interaction between a chiral catalyst, such as one incorporating a thiol ligand, and the reactants, it is possible to build transition state models that explain the origin of enantioselectivity. rsc.org These models can identify the key non-covalent interactions, such as hydrogen bonds and steric repulsions, that govern the stereochemical course of the reaction. rsc.org This understanding allows for the in-silico design of new and improved catalysts with enhanced selectivity and activity.

Furthermore, computational methods are employed to predict various chemical properties, such as the pKa of thiols. researchgate.net Knowing the acidity of the thiol group is essential for understanding its reactivity in different chemical environments. QM calculations can provide accurate predictions of pKa values, which can be challenging to measure experimentally for a large number of compounds. researchgate.net

The development of machine learning (ML) models trained on computational and experimental data is an emerging area that holds great promise for accelerating the discovery of new chiral catalysts and reactions. rsc.org These models can learn the complex relationships between catalyst structure and reaction outcome, enabling rapid prediction of enantioselectivity for new catalyst-substrate combinations. researchgate.netrsc.org

The following table highlights key computational methods and their applications in chiral thiol chemistry:

Computational MethodDescriptionApplications in Chiral Thiol Chemistry
Density Functional Theory (DFT) A quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. rsc.org- Prediction of molecular geometries and energies. - Calculation of spectroscopic properties (e.g., NMR chemical shifts). rsc.org - Modeling of reaction mechanisms and transition states. rsc.org - Prediction of enantioselectivity. rsc.org
Molecular Mechanics (MM) A classical mechanics-based method that uses force fields to describe the potential energy of a system. kallipos.gr- Conformational analysis of large and flexible molecules. - Docking studies of ligands to proteins or other receptors.
Molecular Dynamics (MD) A simulation technique that models the time evolution of a system of atoms and molecules. openaccessjournals.com- Studying the dynamic behavior of molecules in solution. - Investigating conformational changes and intermolecular interactions.
Quantum Mechanics/Molecular Mechanics (QM/MM) A hybrid method that combines the accuracy of QM for a small, reactive part of the system with the efficiency of MM for the larger environment.- Modeling enzymatic reactions involving chiral thiols. - Studying reactions in complex environments, such as in solution or on surfaces.
Machine Learning (ML) The use of algorithms to learn from data and make predictions. rsc.org- Predicting enantioselectivity of catalytic reactions. researchgate.netrsc.org - Accelerating the discovery of new chiral catalysts. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for enantioselective preparation of (R)-1-Phenylpropane-2-thiol?

  • Methodological Answer : The compound can be synthesized via the xanthogenic ester intermediate pathway. Berretta (1974) demonstrated this approach using chiral alcohols as starting materials, where the hydroxyl group is replaced with a thiol group via a two-step process: (1) formation of the xanthate ester, and (2) hydrolysis under controlled conditions to retain enantiomeric purity . Key considerations include reaction temperature (ambient to 60°C) and solvent selection (e.g., THF or DMF). Chiral HPLC or polarimetry should confirm enantiopurity (>98% ee).

Q. How can the enantiomeric excess (ee) of this compound be quantified?

  • Methodological Answer :

  • Chiral Chromatography : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (95:5) mobile phase. Retention times and peak areas determine ee .
  • NMR with Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct chemical shifts for enantiomers in 1H^{1}\text{H}- or 19F^{19}\text{F}-NMR .
  • Polarimetry : Measure specific rotation ([α]D_D) and compare to literature values (e.g., [α]D_D = -32° for (-)-enantiomer in ethanol) .

Advanced Research Questions

Q. How can contradictory data on enantioselectivity in thiol synthesis be resolved?

  • Methodological Answer : Contradictions often arise from reaction condition variability (e.g., catalyst loading, solvent polarity). Systematic approaches include:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent, catalyst) and identify interactions affecting ee .
  • Cross-Lagged Panel Analysis : Adapted from longitudinal studies, this method evaluates temporal stability of enantioselectivity across reaction batches .
  • Control for Impurities : Trace impurities (e.g., residual xanthate esters) may skew ee measurements. Validate purity via LC-MS or 13C^{13}\text{C}-NMR .

Q. What are the mechanistic insights into the role of chiral thiols in asymmetric catalysis?

  • Methodological Answer : this compound acts as a chiral ligand or catalyst in hydroalkylation/radical reactions. Key steps:

  • Radical Stabilization : The thiol’s sulfur atom stabilizes transient radicals, enabling enantioselective C–C bond formation. Monitor via EPR spectroscopy .
  • Steric vs. Electronic Effects : Computational modeling (DFT) identifies steric hindrance from the phenyl group as critical for stereocontrol, while electronic effects dominate in polar solvents .
  • Catalytic Turnover : Use kinetic isotope effects (KIE) to differentiate rate-determining steps (e.g., KIE > 1 suggests hydrogen abstraction is rate-limiting) .

Q. How can researchers address reproducibility challenges in thiol-mediated reactions?

  • Methodological Answer :

  • Open Data Practices : Document reaction parameters (e.g., humidity, reagent lot numbers) in public repositories to facilitate replication .
  • Standardized Characterization : Adopt IUPAC guidelines for reporting NMR shifts, HPLC conditions, and ee calculations .
  • Collaborative Validation : Multi-lab studies (e.g., via the European Open Science Cloud) reduce bias in data interpretation .

Data Contradiction Analysis

Q. Why do studies report conflicting catalytic activity for this compound in hydroalkylation?

  • Hypothesis Testing Framework :

  • Variable Isolation : Test catalyst loading (0.1–10 mol%) and substrate scope (e.g., α,β-unsaturated esters vs. ketones) to identify context-dependent efficacy .
  • Mediation Analysis : Assess whether reaction yield mediates the relationship between ee and catalytic activity, controlling for solvent polarity .
  • Meta-Analysis : Aggregate data from 10+ studies to calculate effect sizes and identify outliers (e.g., using random-effects models) .

Methodological Tables

Parameter Optimal Range Analytical Tool Reference
Reaction Temperature25–60°CIn-situ IR spectroscopy
Solvent Polarityε = 4–8 (e.g., THF, DCM)Kamlet-Taft parameters
Enantiomeric Excess>98% eeChiral HPLC (Chiralpak AD-H)
Radical Lifetime10–100 msEPR spectroscopy

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